molecular formula C23H14F5N7S B10957286 13-(difluoromethyl)-4-[1-ethyl-5-(trifluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

13-(difluoromethyl)-4-[1-ethyl-5-(trifluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10957286
M. Wt: 515.5 g/mol
InChI Key: MUJQEHRZKZJBQJ-UHFFFAOYSA-N
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Description

13-(difluoromethyl)-4-[1-ethyl-5-(trifluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound characterized by its unique structure and diverse functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(difluoromethyl)-4-[1-ethyl-5-(trifluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps, including the formation of the pyrazole ring, the introduction of difluoromethyl and trifluoromethyl groups, and the construction of the tetracyclic core. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimizations to improve yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

13-(difluoromethyl)-4-[1-ethyl-5-(trifluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

13-(difluoromethyl)-4-[1-ethyl-5-(trifluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 13-(difluoromethyl)-4-[1-ethyl-5-(trifluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-(difluoromethyl)-4-[1-ethyl-5-(trifluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene stands out due to its unique combination of functional groups and its tetracyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H14F5N7S

Molecular Weight

515.5 g/mol

IUPAC Name

13-(difluoromethyl)-4-[1-ethyl-5-(trifluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C23H14F5N7S/c1-2-34-15(23(26,27)28)9-14(32-34)20-31-21-18-17(29-10-35(21)33-20)16-12(11-6-4-3-5-7-11)8-13(19(24)25)30-22(16)36-18/h3-10,19H,2H2,1H3

InChI Key

MUJQEHRZKZJBQJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=NN3C=NC4=C(C3=N2)SC5=C4C(=CC(=N5)C(F)F)C6=CC=CC=C6)C(F)(F)F

Origin of Product

United States

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